Structurally Resolved Sulfonate Position Matters: 2-Methanesulfonate vs. 4-Position Sulfonate Analogs in Aldose Reductase Inhibition
In a systematic library of 21 sulfonate-containing quinazolin-4(3H)-one derivatives evaluated for aldose reductase (ALR2) inhibition, the most potent derivative (compound 10) achieved an IC₅₀ of 0.065 μM, whereas the weakest derivative (compound 9) showed an IC₅₀ of 20.72 μM—a ~319-fold range attributed largely to variation in the sulfonate-bearing substituent [1]. This class-level inference demonstrates that the nature and attachment point of the sulfonate group profoundly modulate target engagement. Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate bears the methanesulfonate at the 2-position of the dihydroquinazolinone, contrasting with the quinazolin-4(3H)-one sulfonate derivatives that carry the sulfonate on a pendant aryl or alkyl linker at N3 or elsewhere. This positional difference is expected to yield a distinct hydrogen-bond and electrostatic interaction profile at catalytic-site residues such as Tyr48 and His110, based on molecular docking of the reference series [1].
| Evidence Dimension | Aldose reductase (ALR2) IC₅₀ modulation by sulfonate substituent identity and position |
|---|---|
| Target Compound Data | No direct ALR2 IC₅₀ available for CAS 1181458-13-8. The compound is a 2-methanesulfonate quinazolinone; the closest structural analogs in the reference series carry N3-linked sulfonate esters with IC₅₀ values ranging from 0.065 μM to 20.72 μM. |
| Comparator Or Baseline | Reference quinazolin-4(3H)-one sulfonate library (compounds 1–21). Most potent (compound 10): IC₅₀ = 0.065 μM. Least potent (compound 9): IC₅₀ = 20.72 μM. Epalrestat (positive control): IC₅₀ not provided in abstract. |
| Quantified Difference | ~319-fold IC₅₀ range across the library driven by sulfonate substituent variation. The 2-methanesulfonate topology of the target compound is not represented in the library, indicating a structurally differentiated interaction space. |
| Conditions | In vitro ALR2 enzymatic assay using NADPH oxidation monitored at 340 nm; recombinant human ALR2; 21 synthesized quinazolin-4(3H)-one sulfonate derivatives tested alongside epalrestat as reference inhibitor. |
Why This Matters
Procurement of a compound with a structurally resolved 2-methanesulfonate anchor point enables exploration of a distinct region of quinazolinone SAR space that is orthogonal to the more extensively studied N3- or 4-position sulfonate series; this positional isomerism is non-interchangeable and may yield different selectivity windows against related aldo-keto reductase isoforms.
- [1] Tokalı, F.S. & Demir, Y. (2021). Synthesis, biological evaluation, and in silico study of novel library sulfonates containing quinazolin-4(3H)-one derivatives as potential aldose reductase inhibitors. Drug Development Research, 83(3), 641–654. View Source
